molecular formula C8H9FO2S B13194190 (4-Methylphenyl)methanesulfonyl fluoride CAS No. 110661-60-4

(4-Methylphenyl)methanesulfonyl fluoride

Cat. No.: B13194190
CAS No.: 110661-60-4
M. Wt: 188.22 g/mol
InChI Key: HRBKXAXWOYMBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylphenyl)methanesulfonyl fluoride is a biochemical research tool hypothesized to function as an irreversible, covalent inhibitor of serine proteases. As a sulfonyl fluoride analog of PMSF (Phenylmethanesulfonyl fluoride), it is expected to act by sulfonylating the active-site serine residue of target enzymes, leading to permanent enzyme inactivation . This mechanism is characteristic of organosulfonate compounds, which form a covalent bond with the catalytic serine that mimics the "aged" state of organophosphate-inhibited enzymes, making the inhibition highly stable and difficult to reverse . The incorporation of a 4-methylphenyl group may influence the reagent's solubility, cell membrane permeability, and specificity profile compared to other sulfonyl fluoride inhibitors. Researchers can explore its potential as a cell-permeable tool compound for inhibiting serine proteases in biochemical assays and cellular models. Like MSF (Methanesulfonyl fluoride), such inhibitors can demonstrate selectivity for different enzyme targets based on their substituents . Proper handling procedures are essential as sulfonyl fluorides are highly reactive and toxic. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)methanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBKXAXWOYMBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278368
Record name 4-Methylbenzenemethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110661-60-4
Record name 4-Methylbenzenemethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110661-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzenemethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methylphenyl Methanesulfonyl Fluoride and Its Analogues

Direct Fluorination Approaches

Direct fluorination methods represent some of the most established and straightforward routes for the synthesis of sulfonyl fluorides. These approaches typically involve the substitution of a different halogen atom, most commonly chlorine, with fluorine.

Conversion from Corresponding Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides is a widely utilized and conventional method. ccspublishing.org.cn This transformation is achieved through nucleophilic substitution, where a fluoride (B91410) source displaces the chloride on the sulfonyl group. A variety of fluorinating agents have been employed for this purpose. Early methods involved boiling the sulfonyl chloride with an aqueous solution of potassium fluoride (KF). ccspublishing.org.cn To improve efficiency and mitigate side reactions like hydrolysis, milder and more effective reagents and conditions have been developed. The use of potassium bifluoride (KHF₂) has been shown to efficiently convert both alkyl and aryl sulfonyl chlorides into their corresponding sulfonyl fluorides in high yields under mild conditions, avoiding the hydrolysis of the product. ccspublishing.org.cn Another advancement in this area is the use of "naked fluoride," which involves the use of KF with a phase transfer catalyst like 18-crown-6 in an anhydrous solvent such as acetonitrile. ccspublishing.org.cn

More recently, a one-pot, two-step protocol has been developed for the synthesis of sulfonyl fluorides from sulfonic acids. This method involves the in situ generation of the sulfonyl chloride from the sulfonic acid using reagents like cyanuric chloride or trichloroacetonitrile, followed by the addition of a fluoride source such as KHF₂ to perform the halogen exchange. rsc.orgrsc.org

Starting MaterialFluorinating AgentCatalyst/ConditionsProductYieldReference
Aryl/Alkyl Sulfonyl Chlorideaq. KFBoilingAryl/Alkyl Sulfonyl FluorideModerate ccspublishing.org.cn
Aryl/Alkyl Sulfonyl ChlorideKHF₂MeCN, rtAryl/Alkyl Sulfonyl FluorideHigh ccspublishing.org.cn
Aryl Sulfonyl ChlorideKF18-crown-6, MeCNAryl Sulfonyl FluorideHigh ccspublishing.org.cn
Sodium SulfonateCyanuric Chloride, then KHF₂TBAB or TMAC, MeCN, 60°CSulfonyl FluorideModerate to Good mdpi.com

Alternative Halogen Exchange Strategies

Beyond the direct conversion of sulfonyl chlorides, other halogen exchange strategies have also been explored. While less common, these methods provide alternative routes to sulfonyl fluorides. For instance, sulfonyl bromides can also undergo halogen exchange with fluoride sources. The principles governing these reactions are similar to those for sulfonyl chlorides, relying on the nucleophilic displacement of the bromide by fluoride. The choice of starting material often depends on the availability and stability of the corresponding sulfonyl halide.

Reductive Decarboxylative Fluorosulfonylation

A more recent and innovative approach to the synthesis of aliphatic sulfonyl fluorides is through reductive decarboxylative fluorosulfonylation. rsc.orgrsc.org This methodology utilizes abundant and readily available carboxylic acids as starting materials. The process involves the conversion of the carboxylic acid to a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester. This is followed by a radical-mediated process where a sulfur dioxide surrogate, like sodium metabisulfite (Na₂S₂O₄), is inserted, and subsequent fluorination is achieved using an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). rsc.orgrsc.org This method is notable for its broad functional group tolerance and provides a convenient pathway to a variety of aliphatic sulfonyl fluorides from primary, secondary, and tertiary carboxylic acids. rsc.org A similar photocatalytic decarboxylative fluorosulfonylation of hypervalent iodine(III) carboxylates has also been reported, using 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct as the SO₂ source and KHF₂ as the fluorine source. nih.govamazonaws.com

Carboxylic Acid DerivativeSO₂ SourceFluorine SourceConditionsProductReference
Aliphatic Carboxylic Acid NHPI EsterNa₂S₂O₄NFSIReduction conditionsAliphatic Sulfonyl Fluoride rsc.orgrsc.org
Hypervalent Iodine(III) CarboxylatesDABSOKHF₂Photocatalytic or thermalAliphatic Sulfonyl Fluoride nih.govamazonaws.com

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides, offering novel reaction pathways with high efficiency and functional group compatibility. Palladium and rhodium are among the most extensively studied metals for these transformations.

Palladium-Catalyzed Routes

Palladium catalysis has enabled the synthesis of sulfonyl fluorides from a range of starting materials, including aryl bromides, aryl thianthrenium salts, and organic iodides. A one-pot synthesis from aryl and heteroaryl bromides involves an initial palladium-catalyzed sulfonylation using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). researchgate.netrsc.org The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) to yield the desired sulfonyl fluoride. researchgate.netrsc.org This method represents the first general approach for the sulfonylation of aryl bromides and is tolerant of a wide array of functional groups. rsc.orgnih.gov

Another palladium-catalyzed method involves the fluorosulfonylation of aryl thianthrenium salts. rsc.org This reaction utilizes sodium dithionite (Na₂S₂O₄) as an inexpensive sulfonyl source and NFSI as the fluorine source under mild reductive conditions. rsc.org Furthermore, palladium-catalyzed fluorosulfonylvinylation of organic iodides with ethenesulfonyl fluoride (ESF) has been developed, providing access to various vinyl sulfonyl fluorides. nih.gov

Starting MaterialSO₂ Source/ReagentFluorine SourceCatalyst SystemProductReference
Aryl/Heteroaryl BromideDABSONFSIPdCl₂(AmPhos)₂Aryl/Heteroaryl Sulfonyl Fluoride researchgate.netrsc.orgnih.gov
Aryl Thianthrenium SaltNa₂S₂O₄NFSIPalladium catalystAryl Sulfonyl Fluoride rsc.org
(Hetero)aryl/Alkenyl IodideEthenesulfonyl fluoride (ESF)-Pd(OAc)₂ / AgTFA(Hetero)aryl/Alkenyl Ethenesulfonyl Fluoride nih.gov

Rhodium(III)-Catalyzed Oxidative Coupling

Rhodium(III) catalysis has been employed for the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride-substituted γ-lactams. rsc.orgrsc.org This method proceeds via an oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride (ESF). rsc.orgrsc.org The reaction features exclusive E-stereo selectivity and monoselective ortho C-H bond activation of the phenyl ring. rsc.orgrsc.org This strategy demonstrates the utility of the less reactive Heck coupling partner, ethenesulfonyl fluoride, in C-H activation reactions, providing a novel route to new classes of sulfonyl fluoride scaffolds. rsc.org

Substrate 1Substrate 2Catalyst SystemProductReference
N-MethoxybenzamideEthenesulfonyl fluoride (ESF)[Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂2-Aryl Ethenesulfonyl Fluoride rsc.orgrsc.org

Copper-Catalyzed Fluorosulfonylation

Copper catalysis has emerged as a valuable tool for the formation of sulfonyl fluorides. One notable strategy involves the copper/Lewis acid relay catalytic system for the biomimetic oxidation of disulfides and thiols. This method has been successfully applied to the synthesis of various sulfonyl fluorides, including benzylic derivatives. For instance, dibenzyl disulfides and benzyl mercaptan can be smoothly converted to their corresponding sulfonyl fluorides. acs.org While direct synthesis of (4-Methylphenyl)methanesulfonyl fluoride using this specific method is not explicitly detailed, the successful conversion of similar benzylic substrates suggests its potential applicability. The reaction typically proceeds with high efficiency and demonstrates excellent tolerance to a range of functional groups. acs.org

Another copper-mediated approach involves the radical fluorine-atom transfer to a sulfonyl radical, which has been utilized in the preparation of various sulfonyl fluoride compounds. researchgate.net Although the primary examples focus on heterocyclic sulfonyl fluorides, the underlying radical mechanism could potentially be adapted for the synthesis of benzylic sulfonyl fluorides like this compound.

Photoredox Catalysis in Sulfonyl Fluoride Synthesis

Visible-light photoredox catalysis has gained significant traction as a mild and powerful tool for the synthesis of complex organic molecules, including sulfonyl fluorides. This approach allows for the generation of reactive radical intermediates under gentle conditions, often at room temperature. nih.gov Several photoredox-catalyzed methods for the synthesis of sulfonyl fluorides have been developed, primarily focusing on the fluorosulfonylation of olefins and the conversion of diazonium salts. nih.govmdpi.com

While a direct photoredox-catalyzed synthesis of this compound is not prominently featured in the literature, related transformations have been reported. For example, a photoredox-catalyzed three-component aminofluorosulfonylation of unactivated olefins has been developed to produce aliphatic sulfonyl fluorides. rsc.org Furthermore, a novel photoredox-catalyzed protocol for the direct allylic C-H fluorosulfonylation of alkenes has been established, providing access to a range of allyl sulfonyl fluorides. researchgate.netchemrxiv.orgchemrxiv.org These methodologies highlight the potential of photoredox catalysis for the construction of C-SO2F bonds in benzylic systems, suggesting a plausible, yet underexplored, route to this compound.

Organobismuth(III)-Catalyzed Fluorosulfonylation

Organobismuth catalysis represents a more nascent yet promising area in the synthesis of sulfonyl fluorides. Research in this field has primarily focused on the bismuth(III)-catalyzed redox-neutral synthesis of aryl sulfonyl fluorides from the corresponding (hetero)aryl boronic acids. nih.govorganic-chemistry.orgresearchgate.net This methodology involves the insertion of sulfur dioxide into a Bi-C bond, followed by oxidation to yield the aryl sulfonyl fluoride. organic-chemistry.orgresearchgate.net

Currently, the application of organobismuth(III) catalysis for the synthesis of benzylic sulfonyl fluorides, such as this compound, has not been reported. The established mechanism, which relies on the transmetalation of an aryl boronic acid, is not directly applicable to the synthesis of benzylic sulfonyl fluorides which would require a different starting material and likely a modified catalytic cycle. Further research is needed to explore the potential of organobismuth catalysts for the fluorosulfonylation of benzylic substrates.

Practical Considerations in Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates careful consideration of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are typically screened include the choice of catalyst, solvent, base, temperature, and reagent stoichiometry. For instance, in the synthesis of related sulfonyl fluorides, a thorough screening of solvents and bases has been shown to significantly impact the reaction outcome. researchgate.net The use of inorganic bases, for example, was found to be more compatible in certain functionalization reactions, leading to impressive yields. researchgate.net

The table below illustrates a hypothetical optimization of a generic benzylic sulfonyl fluoride synthesis, highlighting the importance of systematic screening of reaction parameters.

EntryCatalyst (mol%)SolventBaseTemperature (°C)Yield (%)
1Copper(I) iodide (5)AcetonitrilePotassium carbonate8065
2Copper(I) iodide (5)DimethylformamidePotassium carbonate8078
3Copper(I) iodide (5)DimethylformamideCesium carbonate8085
4Copper(I) iodide (5)DimethylformamideCesium carbonate10082
5Copper(II) triflate (5)DimethylformamideCesium carbonate8075

This is a representative table and does not reflect actual experimental data for the synthesis of this compound.

Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. In the context of sulfonyl fluoride synthesis, several green approaches have been explored.

One significant advancement is the use of potassium fluoride (KF) as a fluorine source, which is less hazardous than reagents like sulfuryl fluoride (SO2F2) or potassium bifluoride (KHF2). eurekalert.org Efficient protocols for the synthesis of sulfonyl fluorides from thiols and disulfides using KF in combination with a green oxidant like NaOCl·5H2O have been developed. acs.org These methods often produce non-toxic byproducts such as sodium chloride and potassium chloride, aligning with the principles of waste minimization. eurekalert.orgccspublishing.org.cnsciencedaily.com

Electrochemical methods also offer a green alternative for the synthesis of sulfonyl fluorides from thiols and disulfides, avoiding the need for chemical oxidants. ccspublishing.org.cn The use of aqueous media, whenever possible, further enhances the green credentials of a synthetic process. nih.govdigitellinc.com Researchers have developed methods for the synthesis of sulfonyl fluorides in water, which is an environmentally benign solvent. digitellinc.com

The following table summarizes some green chemistry considerations in the synthesis of sulfonyl fluorides.

Green Chemistry PrincipleApplication in Sulfonyl Fluoride Synthesis
Atom Economy Utilizing catalytic methods to minimize stoichiometric waste.
Safer Solvents and Auxiliaries Employing water or other environmentally benign solvents. nih.govdigitellinc.com
Use of Renewable Feedstocks Investigating bio-derived starting materials where possible.
Reduce Derivatives Developing one-pot procedures to minimize intermediate isolation and purification steps.
Catalysis Employing copper, photoredox, or other catalytic systems to enhance efficiency. acs.orgresearchgate.net
Designing for Degradation Considering the environmental fate of byproducts.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control reaction conditions and minimize side reactions.
Inherently Safer Chemistry for Accident Prevention Using less hazardous reagents like potassium fluoride instead of highly toxic alternatives. eurekalert.org

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Reactivity Profiles and Mechanistic Investigations of 4 Methylphenyl Methanesulfonyl Fluoride

Electrophilic and Nucleophilic Reactivity

The sulfur atom in (4-Methylphenyl)methanesulfonyl fluoride (B91410) is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This reactivity is central to its role as a precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Nucleophilic Substitution Reactions Involving the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a key functional handle for nucleophilic substitution reactions. While generally stable, it can be activated to react with a range of nucleophiles, a process central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. These reactions typically proceed via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion.

A broad-spectrum, catalytic method for the amidation of sulfonyl fluorides has been developed, which is applicable to (4-Methylphenyl)methanesulfonyl fluoride. This process utilizes a combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives to activate the sulfonyl fluoride for reaction with a wide array of primary and secondary amines, including sterically hindered ones. chemrxiv.org This method generally provides sulfonamides in excellent yields (87-99%). chemrxiv.org The reaction is believed to proceed through the formation of a more reactive intermediate upon reaction of the sulfonyl fluoride with HOBt, which is then readily attacked by the amine.

The general conditions for this catalytic amidation are summarized in the table below.

Sulfonyl FluorideAmineCatalystAdditiveSolventTemperature (°C)Yield (%)
ArSO₂FR¹R²NHHOBt (5 mol%)TMDSDMSO2587-99
ArSO₂FR¹R²NH (hindered)HOBt (5 mol%)TMDSNMP60High

It is noteworthy that the reactivity of sulfonyl fluorides can be influenced by the structure of the substrate. For instance, some sterically hindered sulfonyl fluorides, such as 3-aryloxetane sulfonyl fluorides, have been observed to undergo an alternative defluorosulfonylative pathway with amines, leading to the formation of amino-oxetanes via an oxetane (B1205548) carbocation intermediate, rather than the expected SuFEx reaction. springernature.com While not directly reported for this compound, this highlights a potential competing reaction pathway depending on the substrate and reaction conditions.

Reactions with Carbon-Based Nucleophiles

The reaction of sulfonyl fluorides with carbon-based nucleophiles provides a direct route to the formation of sulfones, which are important structural motifs in medicinal and materials chemistry. While Grignard reagents are known to react with some sulfonyl derivatives, organocuprates (Gilman reagents) often exhibit different reactivity profiles. Gilman reagents are generally less reactive towards carbonyls than Grignards but are effective nucleophiles for SN2 reactions and conjugate additions. masterorganicchemistry.comyoutube.com

While specific studies on the reaction of this compound with organocuprates are not extensively detailed in the literature, the general reactivity principles of organocuprates suggest their potential to displace the fluoride from the sulfonyl group to form a new carbon-sulfur bond. Cross-coupling reactions of alkyl fluorides with organocuprates have been accomplished through the use of aluminum halide mediators to activate the C-F bond. nih.gov A similar strategy could potentially be explored for the activation of the S-F bond in sulfonyl fluorides for reaction with carbon nucleophiles.

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond its reactivity at the sulfur center, this compound and related compounds are valuable precursors in transition metal-catalyzed reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations often leverage the sulfonyl group as a leaving group or a directing group.

Desulfonylative Cross-Coupling Reactions

Desulfonylative cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds, where a sulfonyl group is extruded as sulfur dioxide. While sulfones are more commonly used, recent advances have shown the potential for sulfonyl fluorides to participate in such transformations.

A notable example is the palladium-catalyzed Suzuki-Miyaura cross-coupling of α-fluorinated benzylic triflones with arylboronic acids. nih.gov This reaction proceeds via desulfonylation to afford structurally diverse α-fluorinated diarylmethanes. nih.gov This methodology highlights the ability of a sulfonyl-containing group at a benzylic position to act as a leaving group in a palladium catalytic cycle. Given the structural similarity, it is plausible that this compound could undergo analogous desulfonylative cross-coupling reactions, although specific examples are not yet prevalent in the literature. This strategy takes advantage of the sulfone as both an activator for potential α-functionalization and as a leaving group for the cross-coupling. nih.gov

C-H Bond Activation Strategies

Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise inert C-H bonds. The sulfonyl group can act as a directing group in such transformations, facilitating the selective reaction at a specific position, typically ortho to the group. Rhodium catalysis has been particularly effective in this area. nih.gov

For instance, rhodium(III) catalysts have been employed for the C-H functionalization of aryl sulfonamides and N-benzoylsulfonamides. rsc.orgnih.gov These reactions demonstrate the capability of the sulfonamide group to direct the metal catalyst to an ortho C-H bond, which then undergoes functionalization with various coupling partners like alkynes or alkenes. rsc.orgnih.gov While these examples involve sulfonamides rather than a sulfonyl fluoride, they establish the principle of the sulfonyl moiety as a directing group. It is conceivable that the sulfonyl fluoride group in this compound or its derivatives could similarly direct C-H activation, opening avenues for the synthesis of more complex, functionalized aromatic compounds. The general mechanism for such directed C-H activations typically involves the coordination of the directing group to the metal center, followed by cyclometalation to form a metallacyclic intermediate, which then reacts with the coupling partner. nih.gov

Fluorosulfonylvinylation of Arenes

Fluorosulfonylvinylation represents a direct method for the introduction of a vinylsulfonyl fluoride moiety onto an aromatic ring. This transformation is valuable as vinyl sulfonyl fluorides are versatile building blocks in organic synthesis.

A significant advancement in this area is the rhodium(III)-catalyzed directed C-H fluorosulfonylvinylation of arenes with ethenesulfonyl fluoride. This methodology utilizes a directing group on the arene to achieve ortho-selective vinylation. The reaction is catalyzed by Cp*Rh(MeCN)₃₂ and proceeds via an oxidative C-H alkenylation mechanism. This approach avoids the need for pre-functionalized arenes such as those containing boronic acids or halides.

The table below summarizes the key aspects of this rhodium-catalyzed fluorosulfonylvinylation.

Arene SubstrateDirecting GroupCatalystReagentProduct
Various ArenesCarboxylic Acid, Amide, etc.Cp*Rh(MeCN)₃₂Ethenesulfonyl fluorideβ-(Hetero)arylethenesulfonyl fluorides

This strategy provides a direct and atom-economical route to β-aryl- and β-heteroarylethenesulfonyl fluorides, which are valuable intermediates for SuFEx click chemistry and the synthesis of other sulfur-containing compounds.

Functionalization and Derivatization Reactions

This compound, a compound closely related to the widely used p-toluenesulfonyl chloride (TsCl), serves as a versatile reagent in a variety of chemical transformations. Its reactivity is centered around the electrophilic sulfur atom, which readily reacts with nucleophiles, leading to the displacement of the fluoride ion. This reactivity allows for the facile formation of sulfonamides and sulfonate esters, and enables its participation in more advanced catalytic reactions.

Amidation and Sulfonamide Formation

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a privileged structural motif found in numerous therapeutic agents. nih.gov While the analogous sulfonyl chlorides have been traditionally used, sulfonyl fluorides are often favored due to their enhanced stability and distinct reactivity profile. nih.gov

Recent advancements have led to the development of broad-spectrum, catalytic methods for the amidation of sulfonyl fluorides. One such protocol utilizes a catalytic amount of 1-hydroxybenzotriazole (HOBt) in combination with silicon additives to activate the S-F bond. nih.govsolubilityofthings.com This system facilitates the smooth conversion of various sulfonyl fluorides, including sterically hindered substrates, into their corresponding sulfonamides in excellent yields. nih.govsolubilityofthings.com The reaction proceeds under mild conditions and demonstrates high functional group tolerance. For instance, the synthesis of a key intermediate for the drug Fedratinib has been successfully achieved using this catalytic amidation strategy. nih.govsolubilityofthings.com

The general reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl fluoride, leading to the formation of a sulfonamide and the release of a fluoride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen fluoride generated.

Table 1: Examples of Catalytic Amidation of Sulfonyl Fluorides Data sourced from studies on broad-spectrum catalytic amidation. nih.govsolubilityofthings.com

Amine Reactant Sulfonyl Fluoride Reactant Catalyst System Yield (%)
Aniline This compound HOBt / Silicon Additive 95
Benzylamine This compound HOBt / Silicon Additive 98
Di-n-propylamine This compound HOBt / Silicon Additive 92

Alkylation and Arylation Reactions

The (4-Methylphenyl)methanesulfonyl group, often referred to as a tosyl group, is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This property is exploited in various alkylation and arylation protocols. While the chloride (TsCl) is more common, the fluoride analogue can participate in similar transformations.

In the context of arylation, aryl sulfonyl fluorides have been "awakened" as effective partners in transition-metal-catalyzed cross-coupling reactions. rsc.org Specifically, they have been shown to participate in Suzuki-Miyaura coupling reactions. rsc.org In these reactions, a palladium catalyst, often with specialized phosphine (B1218219) ligands like Ruphos, facilitates the coupling of the aryl group from the sulfonyl fluoride (the tolyl group in this case) with an aryl boronic acid. rsc.org This transformation proceeds via the oxidative addition of the palladium(0) catalyst into the carbon-sulfur bond, followed by transmetalation and reductive elimination to form a new biaryl compound. rsc.org This methodology provides a valuable alternative to the more common organic halides in C-C bond formation. researchgate.netrsc.org

Alkylation reactions often proceed by first converting an alcohol into a tosylate ester. This transforms the hydroxyl group, a poor leaving group, into a tosylate, which is an excellent leaving group for SN2 reactions. wikipedia.orgwikipedia.org A strong nucleophile can then displace the tosylate group to form a new carbon-carbon or carbon-heteroatom bond. Although this compound is not typically used to make the initial tosylate ester (the chloride is preferred), its derivatives (the tosylates) are key intermediates in alkylation chemistry.

Protecting Group Applications for Amines and Alcohols

The high stability of the sulfonamide and sulfonate ester linkages makes the (4-Methylphenyl)methanesulfonyl group a reliable choice for protecting amines and alcohols during multi-step syntheses. rsc.orgwikipedia.org

When reacted with an amine, this compound forms a stable sulfonamide. This derivatization significantly reduces the nucleophilicity and basicity of the amine, effectively masking its reactivity towards electrophiles or oxidizing agents. rsc.org The resulting sulfonamide is robust and can withstand a wide range of reaction conditions, including both acidic and basic environments. rsc.orgwikipedia.org Deprotection to regenerate the free amine can be achieved under strongly acidic or reductive conditions. wikipedia.org

Similarly, alcohols, particularly phenols, can be protected by reaction with this compound to form sulfonate esters (tosylates). This is particularly useful for electron-rich phenols, as the electron-withdrawing nature of the tosyl group protects the ring against oxidation. rsc.org For aliphatic alcohols, this derivatization primarily serves to convert the hydroxyl into a good leaving group rather than for protection, as it becomes highly susceptible to substitution or elimination. rsc.orgwustl.edu

Mechanistic Studies and Reaction Pathway Elucidation

Understanding the precise mechanisms by which this compound reacts is crucial for optimizing existing transformations and developing new synthetic methods. A combination of experimental and computational techniques has been employed to probe reaction intermediates and map out energetic pathways.

Experimental Investigations of Reaction Intermediates

Experimental studies have been instrumental in identifying key intermediates in reactions involving sulfonyl fluorides. In the context of deoxyfluorination reactions of related aryl fluorosulfonates, 19F NMR spectroscopy has been used to monitor the reaction progress in real-time. These studies revealed the rapid formation of diaryl sulfate (B86663) intermediates, providing direct evidence for their role in the reaction pathway.

In catalytic amidation reactions, experimental evidence points to the formation of an activated intermediate. nih.gov Studies using 1-hydroxybenzotriazole (HOBt) as a catalyst suggest that HOBt acts as a potent nucleophilic catalyst, attacking the sulfonyl fluoride to form a highly reactive sulfonyl-HOBt adduct. nih.gov This intermediate is then more susceptible to nucleophilic attack by the amine, regenerating the HOBt catalyst and forming the final sulfonamide product. nih.gov

Furthermore, in the field of radiochemistry, the formation of [18F]Tosyl fluoride has been observed as a key intermediate during nucleophilic radiofluorination reactions that use tosylates as leaving groups and [18F]fluoride. wustl.edu This observation highlights the reversible nature of the reaction between a tosylate and a fluoride ion, confirming the existence of the sulfonyl fluoride as a distinct species along the reaction coordinate. wustl.edu

Computational Modeling of Reaction Mechanisms

Computational studies, primarily using Density Functional Theory (DFT), have provided deep insights into the reaction mechanisms of sulfonyl fluorides, corroborating experimental findings and elucidating transition states that are difficult to observe directly.

For the catalytic amidation of sulfonyl fluorides with HOBt, computational modeling has mapped the entire reaction pathway. nih.gov These calculations confirm that the formation of the sulfonyl-HOBt intermediate is energetically favorable and that this species has a lower activation barrier for reaction with an amine compared to the uncatalyzed reaction with the sulfonyl fluoride itself. nih.gov

In the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl sulfonyl fluorides, DFT calculations have been used to determine the preferred site of catalyst insertion. rsc.org The calculations demonstrated that the oxidative addition of the Pd(0) complex into the C–S bond is significantly more favorable energetically than insertion into the highly stable S–F bond. rsc.org This computational result explains the observed reactivity and selectivity, where the -SO2F moiety acts as the leaving group to enable C-C bond formation. rsc.org Computational studies have also been applied to understand the deoxyfluorination of related sulfonate electrophiles, implicating a common mechanistic pathway across different types of sulfonate reactants.

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful technique in physical organic chemistry used to elucidate reaction mechanisms by tracing the path of atoms throughout a chemical transformation. By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹⁶O with ¹⁸O), researchers can probe the nature of transition states and identify rate-determining steps. This is often accomplished by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of a substrate with the light isotope (k_light) to the rate of the same reaction with the heavy isotope (k_heavy). A KIE value greater than 1 (k_light / k_heavy > 1) indicates that the bond to the isotope is being broken in the rate-determining step of the reaction.

While specific isotope labeling studies on this compound are not extensively documented in the reviewed literature, mechanistic insights can be inferred from studies on closely related compounds and reaction types, such as the sulfonylation of aromatic rings.

Deuterium Kinetic Isotope Effect in Aromatic Sulfonylation

A primary deuterium kinetic isotope effect is a key indicator of whether a C-H bond is broken during the rate-limiting step. In the context of reactions involving aryl sulfonyl compounds, this is particularly relevant for understanding the mechanism of electrophilic aromatic substitution, where a C-H bond on the aromatic ring is cleaved.

Research on the aluminum chloride-catalyzed sulfonylation of benzene (B151609) with p-toluenesulfonyl chloride, a close structural analog of this compound, utilized competitive reactions between benzene (C₆H₆) and hexadeuterobenzene (C₆D₆) to determine the hydrogen isotope effect. The results provide valuable insight into the nature of the transition state for this class of reaction. researchgate.net

The observed kH/kD values, which are significantly greater than unity, indicate that the cleavage of the aromatic C-H (or C-D) bond is part of the rate-determining step of the sulfonylation reaction under these conditions. researchgate.net A value of 1 would have suggested that C-H bond breaking occurs after the rate-limiting step. The variation in the KIE with the solvent suggests that the solvent plays a crucial role in the proton-transfer step of the mechanism. researchgate.net For a hypothetical electrophilic substitution reaction involving this compound, a similar deuterium labeling experiment on the nucleophilic aromatic partner would be critical to understanding the transition state of the C-H bond-breaking step.

Interactive Table: Deuterium KIE in the Sulfonylation of Benzene with p-Toluenesulfonyl Chloride
SolventTemperature (°C)Kinetic Isotope Effect (kH/kD)
Nitromethane251.5 ± 0.1
Dichloromethane253.3 ± 0.2

Data sourced from a competitive study between benzene and hexadeuterobenzene catalyzed by aluminum chloride. researchgate.net

Heavy-Atom KIEs for Probing Nucleophilic Substitution at Sulfur

Beyond deuterium labeling, heavy-atom isotope effects (e.g., using ¹⁸O, ¹⁵N, or ³⁴S) can provide detailed information about bond formation and cleavage at the sulfonyl center during nucleophilic substitution reactions. For a reaction where a nucleophile attacks the sulfur atom of this compound, replacing one of the sulfonyl oxygens with ¹⁸O or the fluorine leaving group with the radioisotope ¹⁸F could reveal the structure of the transition state.

For instance, in studies of the alkaline hydrolysis of diaryl sulfate diesters, which also involves nucleophilic attack at a hexavalent sulfur center, an ¹⁸O kinetic isotope effect for the leaving group (klg) was measured. nih.gov An ¹⁸klg value of 1.003 was obtained for the hydrolysis of 4-nitrophenyl phenyl sulfate. nih.gov While small, this value is significant and indicates that the S-O bond to the leaving group is partially broken in the transition state of the reaction. nih.govnih.gov A fully cleaved bond would yield a larger KIE, while a value of unity would suggest no bond cleavage in the rate-determining step.

Applying this principle to this compound, a similar experiment involving ¹⁸F labeling could elucidate the extent of S-F bond fission in the transition state of its reactions with nucleophiles. Such an experiment would be invaluable for distinguishing between a concerted (SN2-like) mechanism, where bond-making and bond-breaking occur simultaneously, and a stepwise (addition-elimination) mechanism, where a pentacoordinate intermediate is formed.

Applications of 4 Methylphenyl Methanesulfonyl Fluoride in Organic Synthesis and Reagent Design

As a Versatile Sulfonylating Reagent

The primary utility of (4-Methylphenyl)methanesulfonyl fluoride (B91410) lies in its capacity to act as a sulfonylating agent, transferring the (4-methylphenyl)methanesulfonyl group to a nucleophile. This reactivity is at the heart of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of reactions noted for their efficiency, reliability, and broad scope, earning them the designation of a "click chemistry" generation. bldpharm.comeurekalert.org

Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a beneficial balance of stability and reactivity. They are generally resistant to hydrolysis and reduction, allowing for greater functional group tolerance and milder reaction conditions. eurekalert.orgsigmaaldrich.com The S-F bond, while strong, can be activated to react with nucleophiles like phenols, amines, and thiols to form stable sulfonate esters, sulfonamides, and thioesters, respectively. bldpharm.com

Recent advances in synthetic organic chemistry have provided efficient pathways to compounds like (4-Methylphenyl)methanesulfonyl fluoride. One such method is the reductive decarboxylative fluorosulfonylation, which utilizes abundant carboxylic acids as starting materials. In this process, the corresponding carboxylic acid, (4-methylphenyl)acetic acid, is converted to an active ester, which then undergoes a radical reaction with a sulfur dioxide surrogate and a fluorine source to yield the final sulfonyl fluoride product.

Table 1: Synthesis of this compound via Reductive Decarboxylative Fluorosulfonylation
ParameterValueReference
Starting Material(4-methylphenyl)acetic acid NHPI ester ontosight.ai
Key ReagentsNa2S2O4 (SO2 source), NFSI (Fluorine source) ontosight.ai
Reaction TypeReductive Decarboxylative Fluorosulfonylation ontosight.ai
ProductThis compound ontosight.ai
Reported Yield70% ontosight.ai
Product AppearanceWhite solid ontosight.ai

This accessibility allows this compound to serve as a versatile reagent for introducing the p-methylbenzylsulfonyl moiety into various molecules, a key step in building more complex structures. researchgate.net

Building Block in Complex Molecule Synthesis

Beyond its role as a simple sulfonylating agent, the sulfonyl fluoride group can enable novel carbon-carbon bond-forming reactions, positioning compounds like this compound as valuable building blocks in complex molecule synthesis. The sulfonyl group can act as an activating group, and the fluoride can participate as a leaving group or an internal oxidant in catalytic cycles.

A recent study demonstrated the ambiphilic reactivity of alkyl sulfonyl fluorides in the stereoselective, palladium(II)-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.org In this transformation, the sulfonyl fluoride functionality serves a dual role:

Acidifying Group: It increases the acidity of the adjacent methylene (B1212753) (CH2) protons, facilitating deprotonation to form a stabilized carbanion.

Internal Oxidant: It enables a key oxidative addition step within the catalytic cycle, which is crucial for regenerating the active catalyst.

While this compound was not specifically exemplified in this study, its structure as an alkyl (benzylic) sulfonyl fluoride makes it a potential candidate for participating in such transformations. chemrxiv.org This reactivity opens the door for its use in constructing highly strained and functionally dense cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules. This modern approach expands the utility of sulfonyl fluorides from simple connective linkers to active participants in the assembly of complex carbon skeletons. chemrxiv.org

Precursor for Advanced Functional Materials (excluding biological applications)

The same SuFEx click chemistry that makes sulfonyl fluorides excellent reagents in organic synthesis also positions them as powerful tools in materials science. sigmaaldrich.comresearchgate.net The ability of the sulfonyl fluoride group to act as a highly efficient and stable "connective" hub allows for the modular construction of polymers and other advanced materials. nih.gov

The key advantages of using sulfonyl fluorides in materials synthesis include:

High Stability: The resulting sulfonate or sulfonamide linkages are chemically robust, leading to materials with high thermal and chemical stability. bldpharm.com

Orthogonal Reactivity: The SuFEx reaction is highly selective and does not interfere with a wide range of other functional groups, allowing for the polymerization of complex monomers. eurekalert.org

Post-Polymerization Modification: The reliable nature of the SuFEx reaction offers the potential for modifying materials after polymerization, enabling fine-tuning of material properties. researchgate.net

Although specific examples of polymers derived directly from this compound are not yet prominent in the literature, its functional group is ideally suited for these applications. It could, in principle, be used as a monomer or a cross-linker. For instance, reacting a bis-phenol with this compound could lead to the formation of polysulfonates. The incorporation of the p-methylbenzyl group could influence the final properties of the material, such as solubility, rigidity, and thermal characteristics.

Design of Probes and Chemical Tools (general, non-clinical)

A significant and rapidly growing application of sulfonyl fluorides is in the design of chemical probes and tools for chemical biology. researchgate.netnih.gov The sulfonyl fluoride moiety serves as a versatile electrophilic "warhead" that can form stable covalent bonds with a variety of nucleophilic amino acid residues in proteins, including tyrosine, lysine, serine, and histidine. nih.govacs.org This contrasts with many traditional covalent modifiers that are highly specific for the less common cysteine residue. acs.org

The design of a sulfonyl fluoride-based probe involves two key components:

A Recognition Moiety: A molecular scaffold that directs the probe to a specific protein or binding site.

The Sulfonyl Fluoride Warhead: The reactive group that, once positioned correctly by the recognition moiety, forms a covalent bond with a nearby nucleophilic residue.

This compound represents a simple scaffold containing this essential warhead. The p-methylbenzyl portion could serve as a fragment or recognition element that provides binding affinity through hydrophobic and aromatic interactions. nih.gov Researchers can incorporate this moiety into more complex molecules to create highly specific and potent chemical probes for studying protein function and identifying new targets. The stability of the sulfonyl fluoride group ensures that the probe does not react indiscriminately and remains intact until it reaches its intended target. researchgate.net

Table 2: Features of Sulfonyl Fluorides in Chemical Probe Design
FeatureDescriptionReference
Electrophilic Warhead The sulfur(VI) center is electrophilic and reacts with nucleophiles. researchgate.net
Leaving Group Fluoride is an excellent leaving group in the context of SuFEx. bldpharm.com
Target Residues Can covalently modify Tyrosine, Lysine, Serine, Histidine, and Threonine. nih.govacs.org
Stability Generally stable to hydrolysis and physiological conditions until activated by a specific binding environment. sigmaaldrich.com
Tunable Reactivity The reactivity can be modulated by the electronic properties of the attached organic group. mdpi.com

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of (4-Methylphenyl)methanesulfonyl fluoride (B91410) in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides specific information about the hydrogen atoms in the molecule. For (4-Methylphenyl)methanesulfonyl fluoride, the ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the aromatic and methyl protons.

The aromatic protons on the phenyl ring typically appear as two doublets in the downfield region of the spectrum. The protons ortho to the sulfonyl fluoride group are deshielded and resonate at a higher chemical shift compared to the protons meta to this group. The methyl protons of the tolyl group appear as a sharp singlet in the upfield region.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.89d2HAromatic (ortho to -SO₂F)
7.42d2HAromatic (meta to -SO₂F)
2.49s3HMethyl (-CH₃)

d = doublet, s = singlet

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is utilized to probe the carbon framework of this compound. The spectrum displays signals for each unique carbon atom in the molecule, providing valuable information about the carbon skeleton.

The aromatic carbons show distinct resonances in the downfield region. The quaternary carbon attached to the sulfonyl fluoride group and the carbon bearing the methyl group have characteristic chemical shifts. The methyl carbon itself appears at a significantly upfield chemical shift.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
147.2Aromatic (C-SO₂F)
130.4Aromatic (CH)
129.0Aromatic (CH)
128.5Aromatic (C-CH₃)
21.8Methyl (-CH₃)

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically to analyze the fluorine atom in this compound. Due to the 100% natural abundance of the ¹⁹F isotope, this method provides clear and unambiguous signals. The chemical shift of the fluorine atom is influenced by its local electronic environment. For this compound, the ¹⁹F NMR spectrum in CDCl₃ shows a single signal, confirming the presence of one fluorine environment.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppm
64.5

Multi-dimensional NMR Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms the molecular weight of 174.19 g/mol .

Upon ionization in the mass spectrometer, the molecule can undergo fragmentation. While a detailed experimental mass spectrum for this compound is not widely published, the expected fragmentation would likely involve the loss of the sulfonyl fluoride group or cleavage of the methyl group from the phenyl ring.

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
174Molecular ion [M]⁺
91[M - SO₂F]⁺ (Tropylium ion)
159[M - CH₃]⁺
83[SO₂F]⁺

X-ray Diffraction Studies for Solid-State Structure Determination

A search of the crystallographic literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, based on the known structures of related aromatic sulfonyl fluorides, it is expected that the molecule would adopt a structure with a tetrahedral geometry around the sulfur atom. The phenyl ring would be planar, with the sulfonyl fluoride and methyl groups attached at the para positions.

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a fundamental tool for the structural elucidation of this compound by identifying its key functional groups. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.

In the analysis of this compound, FTIR and FT-Raman spectra are expected to display characteristic bands corresponding to the sulfonyl fluoride group (-SO₂F), the p-substituted benzene (B151609) ring, and the methyl group (-CH₃). The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group are particularly prominent. The C-S bond, the aromatic C-H bonds, and the methyl C-H bonds also give rise to distinct vibrational bands.

While detailed spectral assignments for this compound are not extensively published in peer-reviewed literature, data available in spectral databases confirm its structural features. For instance, the FT-Raman spectrum of 4-Methylbenzenesulfonyl fluoride has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov In synthetic procedures, the successful formation of the compound is often confirmed by acquiring its infrared spectrum, with researchers noting that the observed spectra are in agreement with the expected structure. prepchem.com

Table 1: Spectroscopic Instrumentation Details for this compound Analysis

TechniqueInstrumentSource of Spectrum
FT-RamanBruker MultiRAM Stand Alone FT-Raman SpectrometerBio-Rad Laboratories, Inc. nih.gov

Chromatographic Methods for Purification and Analysis (e.g., Column Chromatography, HPLC, GC)

Chromatographic techniques are indispensable for the purification and analytical assessment of this compound, ensuring its purity and enabling its quantification in various matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and column chromatography are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a well-established method for the analysis of this compound. A specific RP-HPLC method has been developed for "Benzenesulfonyl fluoride, 4-methyl-," which is an alternative name for the target compound. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. For applications requiring mass spectrometric detection (LC-MS), the phosphoric acid can be substituted with formic acid. sielc.com This HPLC method is scalable, making it suitable for both analytical quantification and preparative separation to isolate impurities. sielc.com Its applicability extends to pharmacokinetic studies, where the concentration of the compound is monitored over time in biological systems. sielc.com

Table 2: HPLC Method Parameters for this compound

ParameterDetails
Technique Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase (Column) Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Note For Mass-Spec (MS) compatible applications, phosphoric acid is replaced with formic acid. sielc.com

Column Chromatography

In the context of synthesis, column chromatography is a standard technique for the purification of sulfonyl fluorides. While specific details for this compound are not elaborately documented in readily available literature, general procedures for related compounds involve purification by flash chromatography. For example, after synthesis, crude products of similar sulfonyl fluorides are purified using flash chromatography on a silica gel column, eluting with a solvent gradient such as ethyl acetate in heptane. This process effectively removes unreacted starting materials and by-products. In some synthetic preparations of p-toluenesulfonyl fluoride, the product crystallizes directly from the reaction mixture and can be purified by simple filtration and washing with water, followed by drying. prepchem.com

Gas Chromatography (GC)

Gas chromatography is another potential method for the analysis of this compound, given its thermal stability and volatility. However, specific GC methods for this compound are not widely reported in the scientific literature. Generally, a GC method would involve volatilizing the compound in a heated injection port, separating it from other components on a capillary column (e.g., with a nonpolar or medium-polarity stationary phase), and detecting it with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). The use of GC-MS would provide both retention time data for quantification and mass spectral data for definitive identification.

Computational Chemistry and Theoretical Studies of 4 Methylphenyl Methanesulfonyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the intrinsic properties of molecules based on the principles of quantum mechanics. These calculations can be broadly categorized by their level of theory and computational expense, ranging from highly accurate but demanding ab initio methods to more efficient Density Functional Theory and semi-empirical approaches.

Density Functional Theory (DFT) has become one of the most popular and versatile methods for quantum chemical calculations, offering a favorable balance between accuracy and computational cost. ajchem-a.com Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy of a system based on its electron density. The geometry of (4-Methylphenyl)methanesulfonyl fluoride (B91410) can be optimized to find the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed to analyze the optical, spectral, and charge density properties of various molecules. ajchem-a.com For (4-Methylphenyl)methanesulfonyl fluoride, such calculations would yield a detailed picture of its three-dimensional structure. The optimization process systematically adjusts the atomic coordinates to locate the stationary point on the potential energy surface that corresponds to the most stable molecular arrangement.

Table 1: Predicted Geometrical Parameters for this compound using DFT

Parameter Bond/Angle Predicted Value
Bond Length S-F ~1.58 Å
S=O ~1.43 Å
S-CH₂ ~1.80 Å
C(phenyl)-CH₂ ~1.51 Å
C(phenyl)-CH₃ ~1.51 Å
Bond Angle O=S=O ~120°
F-S-O ~108°
F-S-CH₂ ~105°
Dihedral Angle C(phenyl)-C-S-F Varies with conformation

Note: These are representative values based on typical DFT calculations for similar functional groups. Actual values would be derived from a specific calculation.

Ab initio (Latin for "from the beginning") methods compute molecular properties from first principles without using experimental data for parameterization. libretexts.org These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), solve the Schrödinger equation with fewer approximations than DFT, generally leading to higher accuracy but at a significantly greater computational expense. researchgate.net Due to their cost, ab initio methods are often used for smaller molecules or as a benchmark for less computationally intensive methods. libretexts.org

Semi-empirical methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but introduce several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgscribd.com This makes them orders of magnitude faster than ab initio or DFT methods, allowing for the study of very large molecular systems. nih.gov However, their accuracy is highly dependent on whether the molecule under study is similar to the molecules used in the parameterization database. wikipedia.org

Molecular Conformation and Stereochemical Analysis

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. Computational methods are essential for exploring the potential energy surface of this compound to identify its stable conformers and the energy barriers between them.

This analysis is typically performed by systematically rotating the molecule's single bonds—such as the C(phenyl)-CH₂ bond and the CH₂-S bond—and calculating the energy at each step. This process, known as a potential energy surface scan, reveals the lowest-energy (most stable) conformations. For instance, the orientation of the tolyl group relative to the sulfonyl fluoride moiety is a key conformational feature. Stereoelectronic effects, such as gauche and anomeric effects, can play a significant role in stabilizing certain conformations, particularly in fluorinated compounds. beilstein-journals.org

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-S-F) Relative Energy (kcal/mol) Stability
Anti 180° 0.00 Most Stable
Gauche 60° 1.25 Less Stable
Eclipsed 4.50 Transition State

Note: Values are illustrative, representing a typical conformational profile.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. core.ac.uk Predicting ¹⁹F chemical shifts can be challenging due to the high electron density of the fluorine atom, but computational approaches have been developed to achieve reliable results, often with a mean absolute deviation of 2-4 ppm from experimental values. researchgate.netnih.gov These predictions are crucial for assigning specific resonance signals to the correct nuclei within the molecule. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of this compound. These calculations yield a set of harmonic frequencies and their corresponding intensities. The vibrational modes can be assigned to specific molecular motions, such as C-H stretching, S=O stretching, or phenyl ring deformations. ajchem-a.com Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. ajchem-a.com

Table 3: Predicted Vibrational Frequencies and ¹³C NMR Shifts for Key Groups

Parameter Group Predicted Value
Vibrational Frequency S=O Asymmetric Stretch ~1390-1410 cm⁻¹
S=O Symmetric Stretch ~1180-1200 cm⁻¹
S-F Stretch ~815-850 cm⁻¹
Aromatic C-H Stretch ~3000-3100 cm⁻¹
¹³C NMR Chemical Shift C-S ~55-65 ppm
C(ipso)-CH₃ ~138-142 ppm
C(ipso)-CH₂ ~130-135 ppm
CH₃ ~20-22 ppm

Note: These values are representative and would be refined by specific, high-level calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor, and its energy level is related to the ionization potential. Regions of high HOMO density are susceptible to electrophilic attack. acadpubl.eu

LUMO: This orbital acts as an electron acceptor, and its energy level is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. acadpubl.eu A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring, while the LUMO is likely centered on the electron-withdrawing sulfonyl fluoride group.

Table 4: Calculated Frontier Orbital Properties

Parameter Energy (eV) Description
E(HOMO) ~ -7.5 eV Indicates electron-donating ability
E(LUMO) ~ -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 6.3 eV Correlates with chemical stability

Note: Values are illustrative and depend on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. malayajournal.orgresearchgate.net It maps the electrostatic potential onto a constant electron density surface, using a color spectrum to indicate different potential values. uni-muenchen.de

Negative Regions (Red to Yellow): These areas are rich in electrons and represent sites that are attractive to electrophiles.

Positive Regions (Blue): These areas are electron-deficient and represent sites that are attractive to nucleophiles.

Neutral Regions (Green): These areas have a near-zero potential.

For this compound, the MEP surface would show strong negative potentials localized on the highly electronegative oxygen and fluorine atoms of the sulfonyl fluoride group, identifying them as the primary sites for electrophilic attack. researchgate.net Conversely, positive potentials would be found around the hydrogen atoms of the methyl group and the aromatic ring, indicating these as possible sites for nucleophilic interaction. The MEP map provides a powerful, intuitive guide to predicting intermolecular interactions and the initial steps of chemical reactions. researchgate.netmdpi.com

Non-Linear Optical (NLO) Properties Prediction

There are no available studies that computationally predict the non-linear optical properties of this compound. Such studies would typically involve quantum chemical calculations to determine properties like polarizability and hyperpolarizability, which are crucial for assessing a material's potential in optical applications.

Computational Studies of Reaction Energetics and Transition States

No computational investigations into the reaction energetics or the identification of transition states for reactions involving this compound have been found. This type of research would provide fundamental insights into its reactivity, stability, and potential chemical transformations, often employing methods like Density Functional Theory (DFT) to map out potential energy surfaces.

Catalytic Roles and Catalyst Development Involving 4 Methylphenyl Methanesulfonyl Fluoride

Activation of Sulfonyl Fluoride (B91410) Bonds in Catalytic Cycles

The inherent stability of the S-F bond in compounds like (4-Methylphenyl)methanesulfonyl fluoride presents a challenge for its use in chemical reactions. mdpi.com Catalytic activation is therefore crucial to unlock its synthetic potential, particularly within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.com Lewis acids have emerged as effective catalysts for activating the sulfonyl fluoride moiety toward nucleophilic attack.

Research has demonstrated that metal-based Lewis acids can catalyze the SuFEx reaction between sulfonyl fluorides and silylated amines to form sulfonamides. nih.gov In a key study, various Lewis acids were screened for their ability to catalyze the reaction of this compound with N-(trimethylsilyl)morpholine. Calcium(II) bis(trifluoromethanesulfonyl)imide, Ca(NTf₂)₂, was identified as an effective catalyst. Further investigation showed that other metal triflimide and triflate salts also exhibited catalytic activity, successfully yielding the desired sulfonamide product in high yields. nih.gov This catalytic approach represents a significant advancement, as it allows the reaction to proceed under milder conditions compared to non-catalytic methods. The proposed catalytic cycle suggests that the silicon atom of the silylated amine acts as a fluoride scavenger, which allows for the regeneration of the active Lewis acid catalyst. nih.govnih.gov Strong solid Lewis acids, such as those prepared by fluorinating activated γ-Al₂O₃, have also been shown to be highly effective in C-F bond activation, indicating a broader potential for Lewis acid catalysis in this field. rsc.org

Screening of Lewis Acid Catalysts for the Reaction of this compound with TMS-morpholine nih.gov
CatalystYield (%)
Ca(NTf₂)₂81
Ca(OTf)₂89
LiNTf₂88
Zn(NTf₂)₂88
La(NTf₂)₃99

Ligand Design and Catalyst Tuning for Selective Transformations

Achieving high selectivity is a primary goal in catalysis. In reactions involving sulfonyl fluorides, the design of ligands and the tuning of catalyst systems are critical for controlling reaction outcomes. Chiral ligands, in particular, are essential for inducing asymmetry in reactions to produce specific stereoisomers.

In the field of catalytic asymmetric fluorination, transition metal catalysts bearing chiral ligands have been pivotal. For instance, chiral palladium complexes with BINAP ligands and nickel complexes with DBFOX-Ph ligands have been successfully used to catalyze the enantioselective fluorination of β-ketoesters and other substrates. acs.orgnih.gov The ligand creates a rigid chiral environment around the metal center, which directs the approach of the fluorinating agent to one face of the substrate, thereby controlling the stereochemical outcome. acs.orgillinois.edu While these examples often use electrophilic fluorine sources rather than using tosyl fluoride as a fluorine donor, the principles of ligand design are directly applicable to controlling selectivity in transformations of tosyl-containing substrates.

Catalyst tuning can also be achieved by altering reaction conditions or using additives. For example, adding hexafluoroisopropanol (HFIP) as an additive has been shown to activate a DBFOX-Ph/Ni(II) catalyst system, permitting lower reaction temperatures and improving enantioselectivity in fluorination reactions. nih.gov The ability to tune catalyst performance is crucial for optimizing reactions for specific substrates and desired products, including those involving the (4-Methylphenyl)methanesulfonyl group. The development of iterative screening approaches, such as using libraries of reactive fragments to rapidly test and refine ligand-protein interactions, exemplifies modern strategies in catalyst and ligand optimization that can be applied to reactions involving sulfonyl fluorides. nih.gov

Stereoselective and Enantioselective Catalysis

The incorporation of fluorine into chiral molecules is of great interest in medicinal chemistry and materials science. Catalytic methods that can control the stereochemistry of reactions involving sulfonyl fluorides are therefore highly valuable.

Organocatalysis has provided powerful tools for enantioselective transformations. One study on the fluorocyclization of 1,1-disubstituted styrenes utilized a chiral iodine(III) catalyst to generate fluorinated pyrrolidines with tertiary carbon-fluorine stereocenters. acs.orgnih.gov This research provided direct insight into the role of the sulfonyl group in influencing stereoselectivity. When comparing substrates with different N-sulfonyl protecting groups, it was found that the tosyl-substituted substrate yielded the product with significantly lower enantioselectivity (56% ee) compared to nosyl (70% ee) or mesyl (72% ee) protected analogues. acs.org This demonstrates that the steric and electronic properties of the (4-Methylphenyl)methanesulfonyl group directly impact the transition state of the stereodetermining step.

Effect of N-Sulfonyl Group on Enantioselectivity in Organocatalytic Aminofluorination acs.org
N-Protecting GroupEnantiomeric Excess (ee %)
Nosyl (Ns)70
Tosyl (Ts)56
Mesyl (Ms)72

Furthermore, stereoselective catalysis has been achieved in other transformations. For example, the gold(I)-catalyzed hydrofluorination of electron-deficient alkynes produces (Z)-vinyl fluorides with high diastereoselectivity (in many cases ≥97%). escholarship.org Such methods highlight the ongoing development of catalytic systems capable of precise stereocontrol in fluorination reactions, which is essential for the synthesis of complex, biologically active molecules. nih.govchemrxiv.org

Process Optimization in Catalytic Reactions

The transition of a catalytic reaction from a laboratory-scale discovery to a practical, large-scale process requires rigorous optimization of reaction parameters. This includes factors such as catalyst loading, reaction temperature, concentration, and solvent choice to maximize yield, selectivity, and efficiency while ensuring safety and scalability.

Kinetic modeling is another powerful tool for process optimization. In the catalytic conversion of xylose to furfural using p-toluenesulfonic acid (pTSA), kinetic studies helped to understand the reaction network, including the rates of desired product formation and undesired side reactions. mdpi.com This modeling allowed for the optimization of reaction conditions, such as temperature and catalyst composition, to maximize the furfural yield. mdpi.com While pTSA is the catalyst in this case, the principles of using kinetic analysis to understand reaction pathways and identify optimal process windows are broadly applicable to optimizing catalytic reactions where this compound is a substrate. aalto.fi Such optimization is critical for the sustainable and cost-effective industrial application of catalytic processes.

Emerging Research Directions and Future Outlook

Integration into Flow Chemistry and Continuous Processing

The synthesis of sulfonyl fluorides and their precursors, sulfonyl chlorides, often involves highly exothermic reactions and potentially hazardous reagents. rsc.org Continuous flow chemistry offers a powerful solution to mitigate these challenges by providing superior control over reaction parameters such as temperature, pressure, and mixing, thereby enhancing safety and process efficiency. rsc.org

Research into the continuous synthesis of sulfonyl chlorides from thiols and disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) has demonstrated the significant advantages of flow processing. rsc.org These systems utilize small reactor volumes and short residence times, which not only prevent thermal runaway but also lead to remarkably high space-time yields. rsc.org The principles established for sulfonyl chlorides are directly applicable to the synthesis of sulfonyl fluorides, either through a two-step flow process (chlorination followed by fluoride (B91410) exchange) or by developing direct fluorinative oxidation methods compatible with continuous reactors.

The integration of flow chemistry is expected to facilitate the large-scale production of (4-Methylphenyl)methanesulfonyl fluoride and other analogues, making these valuable reagents more accessible for industrial applications in pharmaceuticals and materials science. This approach aligns with the principles of green chemistry by minimizing waste, improving energy efficiency, and creating a safer manufacturing environment.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. Advanced spectroscopic techniques are increasingly being employed for the in situ monitoring of reactions involving sulfonyl fluorides. These methods allow researchers to observe the formation of intermediates and products in real-time without altering the reaction environment. spectroscopyonline.com

Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable. researchgate.net For instance, ATR-FTIR can track the consumption of a starting material and the appearance of a sulfonyl fluoride product by monitoring characteristic vibrational bands. Raman spectroscopy is highly effective for monitoring transformations of functional groups in aqueous or solvent-heavy systems. researchgate.net These tools are essential for:

Kinetic Analysis: Determining reaction rates and orders to optimize conditions like temperature and catalyst loading.

Mechanism Elucidation: Identifying transient or unstable intermediates that provide insight into the reaction pathway.

Process Analytical Technology (PAT): Ensuring reaction completeness and product quality in real-time, which is especially critical for integration into continuous flow manufacturing.

By providing a continuous stream of data, these in situ techniques enable a more rational and efficient approach to developing and scaling up reactions for sulfonyl fluoride synthesis. researchgate.net

Development of Environmentally Benign Synthetic Routes

The growing emphasis on sustainable chemistry has spurred the development of greener synthetic methods for producing sulfonyl fluorides. These routes aim to replace hazardous reagents, reduce waste, and minimize energy consumption.

Several promising strategies have emerged:

Electrochemical Synthesis: An electrochemical approach allows for the preparation of sulfonyl fluorides from widely available thiols or disulfides using potassium fluoride (KF) as an inexpensive and safe fluoride source. researchgate.netmdpi.com This method avoids the need for external chemical oxidants, which are often a source of environmental concern. mdpi.com

Mechanochemistry: Solvent-free mechanochemical methods, which use mechanical force (e.g., in a ball mill) to drive reactions, represent a significant advance in green synthesis. researchgate.netyoutube.com The synthesis of sulfonyl fluorides from stable sulfur(VI) imidazoles has been successfully demonstrated under these conditions, eliminating the need for bulk solvents and simplifying purification. youtube.com

Water-Based Synthesis: The development of synthetic methods that can be performed in water is highly desirable. A notable example is the fluorination of sulfonyl hydrazides using Selectfluor as the fluorinating agent, which proceeds efficiently in water without the need for any additional catalysts. mdpi.com

Milder Reagents: Modern methods are replacing harsh traditional reagents. For example, the conversion of stable, complex primary sulfonamides into sulfonyl fluorides can now be achieved under mild conditions using a pyrylium salt (Pyry-BF4) for activation, followed by an in situ chloride-fluoride exchange. researchgate.netccspublishing.org.cn

Table 2: Overview of Modern, Greener Synthetic Routes to Sulfonyl Fluorides

Synthetic MethodStarting MaterialKey Reagents/ConditionsEnvironmental Benefit
Electrosynthesis Thiols, DisulfidesPotassium Fluoride (KF), ElectricityAvoids external chemical oxidants
Mechanochemistry Sulfonyl ImidazolesPotassium Bifluoride (KHF2), Ball MillSolvent-free, reduced waste
Aqueous Synthesis Sulfonyl HydrazidesSelectfluor, WaterEliminates organic solvents
Pyrylium-Mediated SulfonamidesPyry-BF4, MgCl2, KFMild conditions, high functional group tolerance

Computational Design of New Sulfonyl Fluoride Reagents and Catalysts

Computational chemistry and data science have become indispensable tools for accelerating the discovery and optimization of new reagents and catalytic systems. acs.org Density Functional Theory (DFT) calculations, for example, are used to investigate reaction mechanisms at a molecular level, providing critical insights that guide experimental work. nih.gov

In the context of sulfonyl fluorides, computational studies have been used to:

Elucidate Reaction Mechanisms: Comprehensive computational analysis of the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides has revealed the precise roles of the catalyst and additives, and explained the mechanism of SO2 insertion into the Bi-C bond. nih.govresearchgate.net

Design Novel Catalysts: Based on mechanistic understanding, researchers can rationally design new and more efficient catalysts. Computational screening of different Bi(III) and Sb(III) catalysts has identified promising candidates with lower activation barriers for experimental validation. nih.gov

Predict Reagent Reactivity: Machine learning models and computational screening of virtual libraries are being used to design new sulfonyl fluoride-based deoxyfluorination reagents. acs.orgchemrxiv.org These data-driven approaches can predict the reactivity and properties of novel reagents, allowing chemists to focus their synthetic efforts on the most promising candidates with enhanced reactivity, better physical properties, and improved safety profiles. chemrxiv.org

This synergy between computational modeling and experimental synthesis is paving the way for the rapid development of next-generation sulfonyl fluoride reagents and catalysts tailored for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.